Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 2-(4-Fluorophenoxy)butanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
2-(4-Fluorophenoxy)butanoyl chloride stands as a highly reactive and valuable intermediate in the landscape of organic synthesis. As an acyl chloride, its principal utility lies in its ability to readily undergo nucleophilic acyl substitution reactions, providing a robust platform for the construction of more complex molecules such as amides and esters. The presence of the 4-fluorophenoxy moiety is of particular significance in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic properties of a drug candidate. This guide provides a comprehensive overview of the synthesis, reactivity, characterization, and safe handling of this important chemical building block.
It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number associated with this compound. While some suppliers list CAS number 1160257-66-8 for 2-(4-Fluorophenoxy)butanoyl chloride, this number is more authoritatively assigned to its parent carboxylic acid, 2-(4-Fluorophenoxy)butanoic acid.[1] Researchers are advised to verify the identity of the compound through analytical means rather than relying solely on the CAS number.
Physicochemical Properties
A summary of the key physicochemical properties for 2-(4-Fluorophenoxy)butanoyl chloride is presented below. Due to the limited availability of experimentally determined data for this specific compound, some properties are based on closely related structures and theoretical calculations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClFO₂ | [1] |
| Molecular Weight | 216.64 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid (presumed) | Analogy to similar acyl chlorides[3] |
| Odor | Pungent, irritating | Analogy to similar acyl chlorides[3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, ether). Reacts violently with water and alcohols. | General properties of acyl chlorides[4] |
| SMILES | CCC(C(=O)Cl)Oc1ccc(F)cc1 | [5] |
Synthesis of 2-(4-Fluorophenoxy)butanoyl Chloride
The most direct and common method for the preparation of 2-(4-Fluorophenoxy)butanoyl chloride is the chlorination of its parent carboxylic acid, 2-(4-Fluorophenoxy)butanoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6]
Mechanism of Synthesis
The conversion of a carboxylic acid to an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The chlorinating agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group.
With thionyl chloride, a chlorosulfite intermediate is formed, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride.[7] The reaction with oxalyl chloride is often preferred for its milder conditions and is catalyzed by a small amount of N,N-dimethylformamide (DMF).[8] The DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier reagent, which is the active species in the reaction.[9][10]
Experimental Protocols
The following are general protocols for the synthesis of 2-(4-Fluorophenoxy)butanoyl chloride. All operations should be conducted in a well-ventilated fume hood using anhydrous solvents and glassware.
Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)
This method is robust and uses a common, inexpensive reagent. The byproducts are gaseous, which simplifies workup.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas scrubber (containing a solution of NaOH to neutralize HCl and SO₂), add 2-(4-Fluorophenoxy)butanoic acid (1.0 eq).
-
Reaction: Carefully add thionyl chloride (2.0 eq) to the flask. The reaction can be performed neat or with an inert solvent like toluene.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) for 2-3 hours.
-
Monitoring: The reaction can be monitored by the cessation of gas evolution.
-
Workup: After cooling the mixture to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 2-(4-Fluorophenoxy)butanoyl chloride is often of sufficient purity for subsequent steps but can be purified by vacuum distillation if required.
Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF
This method is generally milder and often provides higher yields with fewer side products, making it suitable for more sensitive substrates.[10]
-
Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Fluorophenoxy)butanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 3-5 mL per gram of acid).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Slowly add oxalyl chloride (1.5 eq) via syringe. Then, add one to two drops of anhydrous DMF via syringe to catalyze the reaction.
-
Reaction: Vigorous gas evolution (CO₂, CO, HCl) should be observed. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Workup: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride in vacuo using a rotary evaporator. The resulting crude product is often used directly in the next step.
Chemical Reactivity and Applications
The high reactivity of 2-(4-Fluorophenoxy)butanoyl chloride is its defining characteristic. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine and the phenoxy oxygen atoms. This makes it highly susceptible to attack by nucleophiles. Furthermore, the chloride ion is an excellent leaving group, which facilitates nucleophilic acyl substitution reactions.[11]
The primary applications of 2-(4-Fluorophenoxy)butanoyl chloride are in the synthesis of:
-
Esters: Reaction with alcohols or phenols yields the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.[12]
-
Amides: Reaction with ammonia, primary amines, or secondary amines produces primary, secondary, or tertiary amides, respectively. Typically, two equivalents of the amine are used: one to act as the nucleophile and the other to neutralize the HCl generated.[12]
The 4-fluorophenoxy structural motif is prevalent in many bioactive molecules, including those with potential anticancer properties.[13] Therefore, 2-(4-Fluorophenoxy)butanoyl chloride serves as a key starting material for the synthesis of novel derivatives for screening in drug discovery programs.
Analytical Characterization
The structure and purity of 2-(4-Fluorophenoxy)butanoyl chloride can be confirmed using standard spectroscopic techniques. The following table summarizes the expected data based on its chemical structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (4H) as multiplets in the range of δ 6.9-7.2 ppm. A methine proton (-CH-) as a triplet around δ 4.5-4.8 ppm. Methylene protons (-CH₂-) as a multiplet around δ 2.0-2.3 ppm. A methyl group (-CH₃) as a triplet around δ 1.0-1.2 ppm. |
| ¹³C NMR | A carbonyl carbon (-C=O) signal around δ 170-175 ppm. Aromatic carbons in the range of δ 115-160 ppm. A methine carbon (-CH-) around δ 75-80 ppm. Methylene and methyl carbons in the aliphatic region (δ 10-30 ppm). |
| IR (Infrared) Spectroscopy | A strong, sharp absorption band for the C=O stretch of the acyl chloride at approximately 1780-1815 cm⁻¹. C-O stretching bands around 1100-1250 cm⁻¹. C-F stretching band around 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |
Safety and Handling
2-(4-Fluorophenoxy)butanoyl chloride is a reactive and hazardous chemical that must be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the hazards can be inferred from similar acyl chlorides like phenoxyacetyl chloride.[12][14]
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact.[15]
-
Reacts Violently with Water: Contact with water, including atmospheric moisture, produces corrosive hydrogen chloride gas and 2-(4-Fluorophenoxy)butanoic acid.[14]
-
Toxic upon Inhalation: Vapors are highly irritating to the respiratory system.[16]
Recommended Safety Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[12]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Use a closed system whenever possible.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as bases and alcohols.[14]
-
Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water to clean up spills.
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
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- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2015). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 14(3), 859–865.
- Qian, H., et al. (2017). Discovery of novel 2-substituted-4-(2-fluorophenoxy) pyridine derivatives possessing pyrazolone and triazole moieties as dual c-Met/VEGFR-2 receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 25(12), 3114-3123.
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